![molecular formula C17H19F6NO4 B13709517 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps. One common approach is to start with the preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide precursor . This Grignard reagent is then reacted with an appropriate electrophile to introduce the butyric acid moiety. The Boc protection of the amino group is usually achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Grignard reaction and automated systems for the Boc protection step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenyl ring or the butyric acid moiety.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in similar compounds.
Propriétés
Formule moléculaire |
C17H19F6NO4 |
|---|---|
Poids moléculaire |
415.33 g/mol |
Nom IUPAC |
4-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-12(8-13(25)26)6-9-4-10(16(18,19)20)7-11(5-9)17(21,22)23/h4-5,7,12H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
Clé InChI |
UHGNGHQLEGQIOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


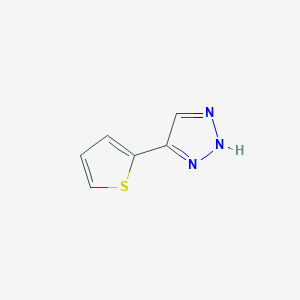
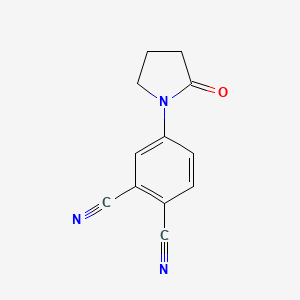


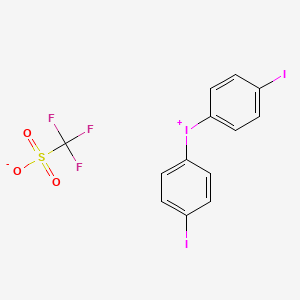
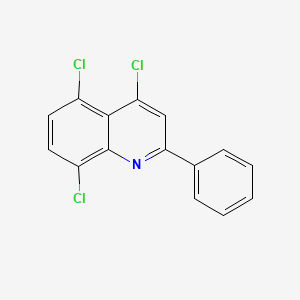
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
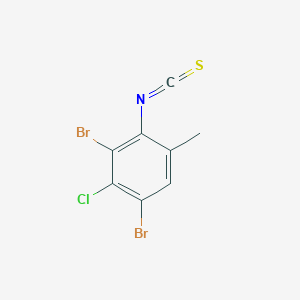
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
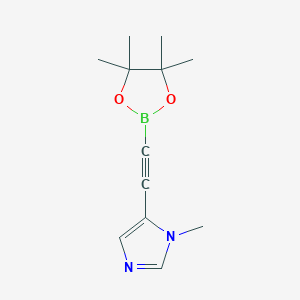
![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)

